molecular formula C8H9ClN2 B1372489 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine CAS No. 98490-61-0

5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No. B1372489
CAS RN: 98490-61-0
M. Wt: 168.62 g/mol
InChI Key: JVMIUCCIXSCUTR-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a chemical compound with the CAS Number: 98490-61-0 . It has a molecular weight of 168.63 and its IUPAC name is 5-chloro-1,2,3,4-tetrahydro [1,6]naphthyridine .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, has been a subject of study for many years . Tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines . The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is represented by the linear formula C8H9ClN2 . The InChI Code for this compound is 1S/C8H9ClN2/c9-8-6-2-1-4-10-7 (6)3-5-11-8/h3,5,10H,1-2,4H2 .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, has been explored in various studies . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a solid substance . It is stored at a temperature of 4°C .

Scientific Research Applications

1. Anticancer Properties

  • Summary of Application: 1,6-naphthyridines have been found to have a variety of pharmacological applications, including anticancer properties . They have been studied for their effects on different cancer cell lines .
  • Methods of Application: The anticancer activity of 1,6-naphthyridines has been studied using structure–activity relationship (SAR) analyses and molecular modeling studies .
  • Results or Outcomes: While the specific outcomes depend on the particular study and cancer cell line, the general finding is that 1,6-naphthyridines have potential anticancer activity .

2. Anti-HIV Properties

  • Summary of Application: 1,6-naphthyridines have also been found to have anti-HIV properties .
  • Methods of Application: The specific methods of application would depend on the particular study, but would likely involve testing the compounds against HIV in a laboratory setting .
  • Results or Outcomes: The specific outcomes would depend on the particular study, but the general finding is that 1,6-naphthyridines have potential anti-HIV activity .

5. Analgesic Properties

  • Summary of Application: 1,6-naphthyridines have been found to have analgesic properties . They have been studied for their effects on pain in various disease models .
  • Methods of Application: The analgesic activity of 1,6-naphthyridines has been studied using various laboratory techniques, including cell culture and animal models .
  • Results or Outcomes: The specific outcomes would depend on the particular study, but the general finding is that 1,6-naphthyridines have potential analgesic activity .

6. Antioxidant Properties

  • Summary of Application: 1,6-naphthyridines have also been found to have antioxidant properties . They have been studied for their effects on oxidative stress in various disease models .
  • Methods of Application: The antioxidant activity of 1,6-naphthyridines has been studied using various laboratory techniques, including cell culture and animal models .
  • Results or Outcomes: The specific outcomes would depend on the particular study, but the general finding is that 1,6-naphthyridines have potential antioxidant activity .

Safety And Hazards

The safety information available indicates that 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is potentially harmful . The hazard statement associated with this compound is H302 , which means it may be harmful if swallowed. Precautionary measures include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .

properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h3,5,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMIUCCIXSCUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672026
Record name 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

CAS RN

98490-61-0
Record name 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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